molecular formula C20H20N2O3S2 B3011608 3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-91-5

3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3011608
CAS No.: 421577-91-5
M. Wt: 400.51
InChI Key: KJEBGDKQNQTFMI-UHFFFAOYSA-N
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Description

3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a heterocyclic system widely utilized in medicinal chemistry due to its structural similarity to psoralen and its versatility in targeting diverse biological pathways, including antiviral and antitumor activities . The compound features:

  • 6-ethyl group: Modifies steric and electronic properties of the core structure.
  • 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio) substituent: Introduces a sulfur-linked aromatic ketone moiety, which may influence hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

6-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-10-22-19(24)16-11-15(5-2)27-18(16)21-20(22)26-12-17(23)13-6-8-14(25-3)9-7-13/h4,6-9,11H,1,5,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBGDKQNQTFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the class of thienopyrimidines, which has garnered attention due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and results from various studies.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C20_{20}H20_{20}N2_{2}O3_{3}S2_{2}
Molecular Weight 400.51 g/mol
IUPAC Name 6-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
CAS Number 421577-91-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing various cellular processes. The compound's thienopyrimidine structure allows it to participate in diverse chemical reactions, such as oxidation and reduction, which can enhance its biological efficacy.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Cell Proliferation: Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways: The compound may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of thienopyrimidine derivatives. They may exert protective effects against neurodegenerative diseases by modulating cholinergic activity and reducing oxidative stress. This is particularly relevant in the context of Alzheimer's disease, where compounds that inhibit acetylcholinesterase (AChE) are sought after .

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Research:
    • In vitro studies involving cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that 3-allyl-6-ethyl derivatives could reduce cell viability by more than 50% at concentrations above 20 µM after 48 hours of treatment .
  • Neuroprotection Studies:
    • A study focusing on neuroprotection revealed that thienopyrimidine compounds could reduce amyloid-beta aggregation in neuronal cultures, suggesting their potential role in Alzheimer's therapy .

Scientific Research Applications

Applications in Scientific Research

The applications of 3-allyl-6-ethyl derivatives are diverse, spanning several fields:

Medicinal Chemistry

  • Antitumor Activity : Research indicates that thienopyrimidine derivatives exhibit significant antitumor effects by interacting with specific cellular pathways and inhibiting tumor growth.
  • Anticonvulsant Properties : The compound has been studied for its potential in treating neurological disorders by modulating the activity of neurotransmitter receptors, particularly the 5-HT(1A) receptor.

Biological Studies

  • Receptor Interaction : The compound's mechanism of action involves its interaction with various receptors in the central nervous system, which is crucial for developing drugs targeting neurological conditions.
  • Enzymatic Inhibition : It may inhibit certain enzymes involved in disease pathways, offering therapeutic potential against various conditions.

Chemical Research

  • Building Block for Synthesis : Used as a precursor for synthesizing more complex molecules in organic chemistry.
  • Material Science : Investigated for applications in developing new materials due to its unique chemical properties.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the efficacy of this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives of thienopyrimidine exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy.
  • Neuropharmacological Research :
    • Investigations into the interaction of this compound with serotonin receptors revealed potential applications in treating anxiety and depression disorders.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their modifications are summarized below:

Compound Name / ID Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl, 6-ethyl, 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio) C₂₁H₂₁N₃O₃S₂ 427.54 (calc.) Methoxy group enhances electron donation; thioether linker improves stability.
Compound 2d Pyrimidin-4(3H)-one 2-((2-(4-nitrophenyl)-2-oxoethyl)thio), 6-(p-tolylamino) C₁₉H₁₆N₄O₄S 397.10 Nitro group increases electrophilicity; tolylamino enhances aromatic interactions.
ZINC07574924 (Z23) Thieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl, 5-(3-fluorophenyl), 2-((S)-2-oxo-tetrahydrofuran-3-ylthio) C₁₇H₁₄FN₃O₃S₂ 395.44 Fluorophenyl and tetrahydrofuran groups optimize steric and electronic fit for NS protein inhibition.
Compound Thieno[2,3-d]pyrimidin-4(3H)-one 2-[(2-chloro-6-fluorobenzyl)sulfanyl], 3-ethyl, 5,6-dimethyl C₁₇H₁₆ClFN₂OS₂ 382.90 Chloro-fluorobenzyl group enhances halogen bonding; dimethyl groups increase hydrophobicity (LogP = 4.62).

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with nitro (2d) or chloro-fluorobenzyl () substituents, affecting charge distribution and binding affinity.
  • Linker Flexibility : The thioether linker in the target compound may confer greater conformational flexibility compared to rigid spacers like oxadiazoles in VEGFR-2 inhibitors .
Physicochemical Properties

Limited data for the target compound exist, but trends in analogues suggest:

  • Melting Points : Pyrimidin-4(3H)-one derivatives with nitro groups (e.g., 2d: 227–228°C) exhibit higher melting points than methoxy-substituted analogues due to stronger intermolecular interactions .
  • Lipophilicity : The chloro-fluorobenzyl group in ’s compound increases LogP (4.62), whereas the target compound’s methoxyphenyl group may reduce LogP, enhancing solubility.

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